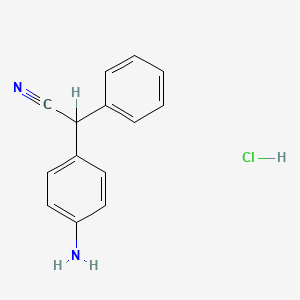

Clorhidrato de 2-(4-aminofenil)-2-fenilacetonitrilo

Descripción general

Descripción

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is a useful research compound. Its molecular formula is C14H13ClN2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Proteómica

Este compuesto se utiliza en la investigación proteómica, donde sirve como bloque de construcción para la síntesis de péptidos y proteínas. Su capacidad para introducir un grupo amino en un anillo fenilo lo hace valioso para modificar la estructura de las proteínas, lo que puede afectar su función e interacción con otras moléculas .

Aplicaciones de Detección

Debido a sus grupos funcionales, este compuesto se utiliza en el desarrollo de sensores, particularmente para detectar sustancias que reaccionan con aminas o nitrilos. Puede formar parte de una matriz de sensores para detectar contaminantes ambientales o marcadores biológicos .

Electroforesis

En el análisis bioquímico, Clorhidrato de 2-(4-aminofenil)-2-fenilacetonitrilo puede utilizarse como reactivo de electroforesis capilar. Ayuda a la separación de compuestos en función de su carga y tamaño, lo que es crucial en el análisis de muestras biológicas complejas .

Desarrollo de Fármacos

La estructura del compuesto es similar a la de varios farmacóforos, lo que lo convierte en un candidato para el desarrollo de fármacos. Podría ser un precursor en la síntesis de nuevos compuestos medicinales, especialmente aquellos dirigidos a las vías neurológicas debido a la presencia del anillo fenilo .

Ciencia de Materiales

En la ciencia de los materiales, este compuesto se puede utilizar para funcionalizar superficies o crear polímeros novedosos. Sus propiedades químicas le permiten unirse a otras moléculas, formando materiales con características específicas como mayor durabilidad o conductividad .

Química Analítica

This compound: se utiliza en química analítica como estándar o reactivo. Sus propiedades bien definidas lo hacen adecuado para calibrar instrumentos o como compuesto de referencia en diversos análisis químicos .

Marcado Biológico

El grupo amino en el compuesto puede reaccionar con marcadores fluorescentes u otras etiquetas, lo que lo hace útil para marcar proteínas o células. Esto permite a los investigadores rastrear los procesos biológicos en tiempo real o visualizar la ubicación de moléculas específicas .

Terapéutica

Se están realizando investigaciones para explorar las aplicaciones terapéuticas de este compuesto. Sus características estructurales podrían convertirlo en un posible candidato para tratar ciertas enfermedades, especialmente aquellas relacionadas con el sistema nervioso central o los trastornos metabólicos .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit potent antimicrobial activity . Therefore, it can be inferred that the compound might target bacterial cells, specifically their membrane and DNA .

Mode of Action

This could involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death . Additionally, the compound may also interact with bacterial DNA, further contributing to its antimicrobial activity .

Pharmacokinetics

Similar compounds have been reported to be metabolized by cytochrome p450 1a1 , suggesting that this compound may also be metabolized in a similar manner.

Result of Action

Based on the potential antimicrobial activity of similar compounds, it can be inferred that the compound may lead to bacterial cell death through membrane disruption and dna interaction .

Análisis Bioquímico

Biochemical Properties

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Cellular Effects

The effects of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular responses, potentially due to its degradation products . Understanding these temporal effects is crucial for optimizing its use in research .

Dosage Effects in Animal Models

The effects of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride can vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and health .

Transport and Distribution

The transport and distribution of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride within cells and tissues are critical for its function. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

2-(4-aminophenyl)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;/h1-9,14H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGPKQJLGUSAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990094 | |

| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69833-17-6, 71411-77-3 | |

| Record name | Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69833-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069833176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)